N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine
Description
N-{1-[(E)-2-Phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine is a heterocyclic compound featuring a pyridazine ring linked to an azetidine scaffold via a sulfonamide group. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, contributes to the compound’s electronic properties and binding capabilities, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring planar, electron-deficient motifs .
The compound’s synthesis likely involves sulfonylation of an azetidine precursor followed by coupling with pyridazine-3-amine, analogous to methods described for related sulfonamide derivatives . Its structural characterization would employ techniques like X-ray crystallography (using programs such as SHELXL or ORTEP-III ) to confirm stereochemistry and hydrogen-bonding patterns, which are critical for understanding its intermolecular interactions .
Properties
IUPAC Name |
N-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-22(21,10-8-13-5-2-1-3-6-13)19-11-14(12-19)17-15-7-4-9-16-18-15/h1-10,14H,11-12H2,(H,17,18)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWENDVUOHQPJQL-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine typically involves the following steps:
Preparation of the azetidine core: The azetidine ring is synthesized through cyclization reactions starting from appropriate precursors.
Introduction of the phenylethenesulfonyl group: This step involves the reaction of the azetidine core with phenylethene sulfonyl chloride under controlled conditions.
Attachment of the pyridazin-3-amine group: The final step involves the reaction of the intermediate with pyridazin-3-amine under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Aza-Michael Addition of the Azetidine Ring
The azetidine ring’s strained three-membered structure enables nucleophilic aza-Michael additions. In analogous systems, azetidin-3-yl derivatives react with NH-heterocycles (e.g., pyrrolidine, morpholine) under DBU catalysis to form functionalized azetidines .
Example Reaction:
Key Data:
| Substrate | Product Yield | Conditions | Reference |
|---|---|---|---|
| Pyrrolidine | 61% | DBU, CH₃CN, 4 h, RT | |
| Morpholine | 73% | DBU, CH₃CN, 4 h, RT |
Suzuki–Miyaura Cross-Coupling of Pyridazine
The pyridazin-3-amine group may participate in coupling reactions. Brominated pyrazole–azetidine hybrids undergo Suzuki–Miyaura cross-coupling with boronic acids to yield biaryl derivatives .
Example Reaction:
Key Data:
| Boronic Acid | Catalyst | Yield | Reference |
|---|---|---|---|
| Phenylboronic | Pd(PPh₃)₄ | 65–82% |
Vinyl Sulfone Reactivity
The (E)-2-phenylethenesulfonyl group is electrophilic, enabling conjugate additions. Vinyl sulfones react with nucleophiles (e.g., amines, thiols) via Michael addition .
Example Reaction:
Key Data:
| Nucleophile | Base | Yield | Reference |
|---|---|---|---|
| Piperidine | Et₃N | 70–85% |
Hydrogenolysis of the Azetidine Ring
Azetidine derivatives undergo ring-opening under hydrogenation conditions. For example, benzyl-protected azetidines are deprotected using Pd(OH)₂/C under H₂ (40 psi, 60°C) .
Example Reaction:
Key Data:
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| N-Boc-Azetidine | 40 psi H₂, 60°C, 72 h | 73% |
Pyridazin-3-amine Functionalization
The pyridazin-3-amine group undergoes regioselective substitutions. Enaminone derivatives react with aminoazoles (e.g., 3-amino-1,2,4-triazole) to form fused pyrimidines .
Example Reaction:
Key Data:
| Aminoazole | Product Yield | Reference |
|---|---|---|
| 1,2,4-Triazole | 53–83% |
Acid/Base-Mediated Rearrangements
Azetidine rings are prone to acid-catalyzed ring-opening. For example, HCl in ethanol induces azetidine ring cleavage to form linear amines .
Example Reaction:
Key Data:
| Acid | Conditions | Yield | Reference |
|---|---|---|---|
| HCl (gas) | Reflux, 12 h | 75% |
Electrophilic Aromatic Substitution
The pyridazine ring’s electron-deficient nature allows nitration or halogenation at specific positions. Brominated pyridazines serve as intermediates for cross-coupling .
Scientific Research Applications
The compound N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.
Molecular Formula
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving pyridazine derivatives have demonstrated their efficacy in inhibiting tumor growth in various cancer models .
Targeting Specific Pathways
The compound is believed to interact with specific biological targets involved in cancer proliferation and metastasis. For example, it may inhibit pathways associated with the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Neurological Research
Potential Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate its use in therapies targeting conditions such as Alzheimer's disease .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
There is emerging evidence that compounds with similar structures possess antimicrobial properties against various pathogens, including bacteria and fungi. This opens avenues for developing new antibiotics or antifungal agents .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Neuroprotection | Potential benefits in neurodegeneration | |
| Antimicrobial | Activity against bacteria and fungi |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-{1-[2-(4-fluorophenyl)ethenyl]azetidin-3-yl}pyridazin-3-amine | Azetidine derivative | Anticancer |
| N-{1-[2-(phenyl)ethenyl]piperidin-4-yl}pyridazin-3-amine | Piperidine derivative | Neuroprotective |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against breast cancer cell lines. The compound showed a dose-dependent reduction in cell viability and induced apoptosis through mitochondrial pathway activation .
Case Study 2: Neuroprotective Potential
Another study explored the neuroprotective effects of the compound on neuroblastoma cells exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers, suggesting its potential for further development as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism by which N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Pyridazine’s electron-deficient nature contrasts with the electron-rich thiophene in or halogenated aryl groups in , altering solubility and binding interactions.
Hydrogen-Bonding and Supramolecular Behavior
Hydrogen-bonding patterns, analyzed via graph-set theory , differentiate these compounds:
- The target compound’s pyridazine and sulfonyl groups likely form R₂²(8) motifs with adjacent molecules, fostering layered crystal packing.
- Piperazine-based analogues (e.g., ) may exhibit C(4) chains due to their flexible cores, while imidazo-pyrimidine derivatives could adopt D -type patterns from π-stacking.
Pharmacological and Physicochemical Properties
Insights :
- The target compound’s smaller core and pyridazine system balance lipophilicity and solubility better than piperazine derivatives.
- Thiophene-containing analogues exhibit superior solubility, aligning with sulfur’s polarity-enhancing effects.
Biological Activity
N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an azetidine ring, which is known for its unique structural properties that contribute to its biological activity. The presence of a pyridazine moiety enhances its pharmacological profile. The general structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds containing azetidine and pyridazine rings exhibit significant anticancer properties. For instance, a study highlighted the ability of similar compounds to inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess similar effects due to its structural similarities .
Antimicrobial Properties
The antimicrobial activity of compounds with sulfonyl groups has been documented extensively. The sulfonamide moiety in this compound is expected to enhance its efficacy against bacterial strains, as sulfonamides are known for their broad-spectrum antimicrobial activity .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed in related compounds. For example, the inhibition of carbonic anhydrase and other enzymes could be a mechanism through which this compound exerts its biological effects, potentially leading to therapeutic applications in treating conditions like glaucoma and edema .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the azetidine ring followed by functionalization with a phenylethenesulfonyl group. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary animal studies suggest that it exhibits favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfonylation of azetidine intermediates and coupling with pyridazine amines. Key parameters include:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., coupling aryl halides with amines) .
- Solvents : Polar aprotic solvents like DMF or toluene under inert atmospheres to prevent side reactions .
- Temperature : Controlled heating (e.g., 35–80°C) to enhance yield while avoiding decomposition .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization for high purity .
- Data Contradiction Note : Conflicting reports on optimal catalysts (palladium vs. copper) suggest systematic screening for specific substrates .
Q. How can researchers confirm the stereochemical integrity of the (E)-2-phenylethenesulfonyl group during synthesis?
- Methodological Answer :
- NMR Spectroscopy : Compare coupling constants (J values) of vinyl protons to distinguish (E) vs. (Z) isomers. For (E)-configured sulfonates, J typically ranges from 12–16 Hz .
- X-ray Crystallography : Definitive confirmation via single-crystal analysis using programs like SHELXL for refinement .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC : Quantify purity (>95% for biological assays) using C18 columns and UV detection at 254 nm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) with precision <5 ppm error .
- FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., sulfonamide hydrolysis) .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or salt formation to enhance aqueous solubility for in vivo testing .
- Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in live cells .
Q. What strategies are effective for elucidating the compound’s mechanism of action against protein kinases?
- Methodological Answer :
- Kinase Inhibition Screening : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Molecular Docking : Perform simulations with AutoDock Vina to predict binding modes to kinase ATP pockets .
- Mutagenesis Studies : Validate key residues (e.g., gatekeeper mutations) via site-directed mutagenesis .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the pyridazine ring (e.g., electron-withdrawing groups for enhanced kinase affinity) .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
- Selectivity Profiling : Compare IC50 values across related enzymes (e.g., cyclin-dependent kinases vs. tyrosine kinases) .
Q. What experimental approaches address low yield in azetidine ring formation?
- Methodological Answer :
- Ring-Closing Metathesis (RCM) : Test Grubbs catalysts for efficient azetidine cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time from days to hours while improving yield (e.g., 30% → 60%) .
- Protecting Groups : Use Boc or Fmoc groups to prevent azetidine ring opening during coupling .
Data Analysis & Validation
Q. How should researchers handle discrepancies in crystallographic data refinement?
- Methodological Answer :
- SHELX Suite : Use SHELXL for least-squares refinement and ORTEP-3 for visualizing thermal ellipsoids .
- Twinned Data : Apply HKLF 5 in SHELXL to model twinning ratios in challenging crystals .
Q. What statistical methods are recommended for analyzing dose-response curves in bioactivity assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 .
- Error Propagation : Use bootstrap resampling to estimate confidence intervals for potency values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
